molecular formula C16H15N5O6 B11031812 2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-nitrophenyl)acetamide

2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-nitrophenyl)acetamide

Cat. No.: B11031812
M. Wt: 373.32 g/mol
InChI Key: QORJLNATUKCVNG-UHFFFAOYSA-N
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Description

2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-nitrophenyl)acetamide is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-nitrophenyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the methoxy and dioxo groups. The final step involves the acylation of the core with N-(4-nitrophenyl)acetamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are critical for cell proliferation and survival.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-nitrophenyl)acetamide is unique due to its specific structural features and functional groups. Similar compounds include:

  • 2-(2-hydroxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-nitrophenyl)acetamide
  • 2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-aminophenyl)acetamide These compounds share the pyrido[2,3-d]pyrimidine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C16H15N5O6

Molecular Weight

373.32 g/mol

IUPAC Name

2-(2-methoxy-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C16H15N5O6/c1-27-16-19-13-11(15(24)20-16)6-8(14(23)18-13)7-12(22)17-9-2-4-10(5-3-9)21(25)26/h2-5,8H,6-7H2,1H3,(H,17,22)(H2,18,19,20,23,24)

InChI Key

QORJLNATUKCVNG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(CC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

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